1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic molecule known for its application in various fields, including medicinal chemistry and industrial chemistry. This molecule's unique structural features grant it distinct chemical and biological properties, making it an essential subject in contemporary scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic synthesis. The initial steps often involve the preparation of the triazole ring, followed by functionalization to incorporate the trifluoromethyl group.
Key synthetic steps include:
Formation of the triazole ring by cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the trifluoromethyl group through nucleophilic or electrophilic fluorination techniques.
Coupling of the triazole derivative with an appropriate urea precursor using coupling reagents such as carbodiimides.
Final steps include purification processes like recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: For industrial-scale production, the process involves optimizing each reaction step for cost-efficiency, yield, and purity
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea undergoes several types of chemical reactions, including:
Oxidation: Formation of additional carbonyl or carboxylate functionalities.
Reduction: Conversion to alcohol or amine derivatives.
Substitution: Introduction of various substituents onto the triazole or urea moieties.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Utilization of nucleophiles like sodium azide or organolithium reagents in anhydrous conditions.
Major Products: The reactions typically yield derivatives that can be further modified for specific applications, including pharmacological intermediates or agricultural chemicals.
Scientific Research Applications
Chemistry: The compound is studied for its ability to form hydrogen bonds and pi-stacking interactions, making it useful in the design of supramolecular assemblies and crystal engineering.
Biology and Medicine: In medicinal chemistry, this compound is researched for its potential as an enzyme inhibitor, specifically targeting enzymes implicated in metabolic and infectious diseases. Its structural motif is considered a scaffold for developing novel therapeutics.
Industry: In industrial applications, the compound serves as a precursor for advanced materials with specific electronic properties, such as polymers or coatings with enhanced durability and resistance.
Mechanism of Action
Mechanism: The compound acts by binding to specific molecular targets, typically enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Molecular Targets and Pathways: 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea targets include kinases, proteases, or G-protein coupled receptors. The compound may modulate signaling pathways by inhibiting enzyme activity, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Comparison: Similar compounds include other triazole and urea derivatives. Compared to these, 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea exhibits unique properties such as higher chemical stability and enhanced biological activity due to the trifluoromethyl group.
Similar Compounds
1,2,4-Triazole derivatives
Benzotriazole derivatives
Urea derivatives like phenylureas and benzylureas
This comprehensive exploration highlights the significance and versatility of This compound in various scientific and industrial domains.
Properties
IUPAC Name |
1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2/c1-9-5-3-4-6-10(9)19-12(23)18-7-8-22-13(24)21(2)11(20-22)14(15,16)17/h3-6H,7-8H2,1-2H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTVGFXVZNZLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.